

DGY-06-116 Target Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B8146624

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It was developed through a structure-based design approach, hybridizing the core of the promiscuous covalent probe SM1-71 with the back-pocket binding component of the known kinase inhibitor dasatinib.[4][5][6][7] This design strategy aimed to enhance selectivity for Src kinase by targeting a unique P-loop cysteine (Cys277).[1][8] **DGY-06-116** exhibits potent inhibition of Src enzymatic activity and demonstrates sustained target engagement both in vitro and in vivo.[1][8] Its mechanism of action involves forming a covalent bond with Cys277, leading to irreversible inhibition of Src signaling pathways implicated in cancer cell proliferation and survival.[1][4][8] This technical guide provides a comprehensive overview of the target selectivity profile of **DGY-06-116**, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the signaling pathways it modulates.

Quantitative Kinase Selectivity Profile

The selectivity of **DGY-06-116** has been assessed through in vitro kinase profiling assays. The following tables summarize the inhibitory activity (IC₅₀) against a panel of kinases and the anti-proliferative effects (GR₅₀) in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **DGY-06-116**

Target Kinase	IC ₅₀ (nM)
Src	2.6 - 3
YES1	0.58
ABL1	0.98
LYN A	1.62
HCK	4.04
LCK	4.33
GAK	4.87
BLK	7.56
BTK	8.44
FGFR1	8340

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Table 2: Anti-proliferative Activity of **DGY-06-116** in Cancer Cell Lines

Cell Line	Cancer Type	GR ₅₀ (μM)
H1975	Non-Small Cell Lung Cancer (NSCLC)	0.3
HCC827	Non-Small Cell Lung Cancer (NSCLC)	0.5
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	0.3

GR50 values represent the concentration at which the growth rate is inhibited by 50%.^{[1][3][8]}

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above. These protocols are based on standard laboratory techniques and the specific experimental details can be found in the primary literature, notably Du G, et al. J Med Chem. 2020;63(4):1624-1641.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by the target kinase. The inhibition of this phosphorylation by **DGY-06-116** is quantified to determine the IC50 value.

- Reagents and Materials:
 - Purified recombinant kinase (e.g., Src)
 - Peptide substrate for the specific kinase
 - **DGY-06-116** at various concentrations
 - ATP (Adenosine triphosphate)
 - Kinase reaction buffer
 - Microcapillary electrophoresis platform
- Procedure:
 - The kinase, peptide substrate, and varying concentrations of **DGY-06-116** are pre-incubated in the kinase reaction buffer.
 - The enzymatic reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period (e.g., 1 hour).
 - The reaction is then stopped.

- The reaction mixture is analyzed by a microcapillary electrophoresis platform, which separates the phosphorylated and non-phosphorylated peptide substrates based on their charge and size.
- The amount of phosphorylated substrate is quantified by detecting a fluorescent label on the peptide.
- The percentage of kinase inhibition at each concentration of **DGY-06-116** is calculated relative to a control reaction without the inhibitor.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[4]

Cellular Anti-proliferative Assay (GR50 Determination)

This assay assesses the effect of **DGY-06-116** on the growth rate of cancer cell lines.

- Reagents and Materials:
 - Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
 - Cell culture medium and supplements
 - **DGY-06-116** at various concentrations
 - Cell viability reagent (e.g., CellTiter-Glo®)
 - Microplate reader
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - The cells are then treated with a range of concentrations of **DGY-06-116** or a vehicle control (e.g., DMSO).
 - The cells are incubated for a specified period (e.g., 72 hours).
 - At the end of the incubation, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP

present, which is indicative of the number of viable cells.

- The luminescence is measured using a microplate reader.
- The growth rate inhibition (GR) is calculated for each concentration, which normalizes the cell count to the initial cell count and the cell count of the vehicle-treated control.
- GR50 values are determined from the dose-response curves.

Target Engagement Assay (Biotin-Streptavidin Pulldown)

This assay confirms the direct binding of **DGY-06-116** to its target, Src, in a cellular context.

- Reagents and Materials:
 - Cancer cell lines
 - **DGY-06-116**
 - Biotinylated covalent probe (e.g., TL13-68)
 - Streptavidin-coated magnetic beads
 - Lysis buffer
 - Wash buffers
 - Antibodies for Western blotting (anti-Src)
- Procedure:
 - Cells are treated with **DGY-06-116** or a vehicle control.
 - Following treatment, cells are incubated with a biotinylated covalent probe that also targets Src.
 - Cells are then lysed, and the lysates are incubated with streptavidin-coated magnetic beads. The beads will bind to the biotinylated probe and any proteins covalently attached

to it.

- The beads are washed to remove non-specifically bound proteins.
- The proteins bound to the beads are eluted and analyzed by Western blotting using an anti-Src antibody.
- A reduced signal for Src in the **DGY-06-116**-treated sample compared to the control indicates that **DGY-06-116** occupied the binding site on Src, preventing the binding of the biotinylated probe.

Western Blotting for Signaling Inhibition

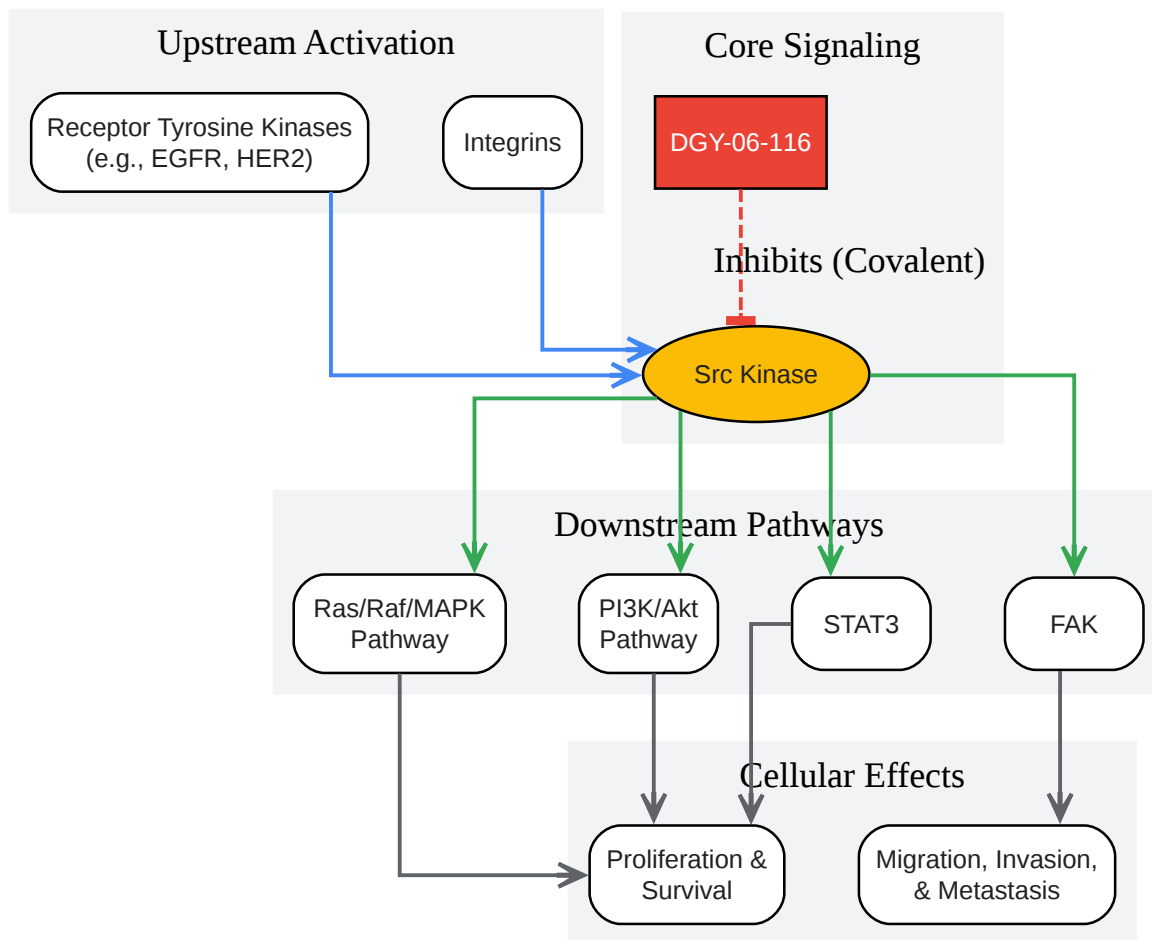
This technique is used to measure the levels of specific proteins to determine if **DGY-06-116** inhibits the downstream signaling of Src. A key marker for Src activation is the phosphorylation at tyrosine 416 (p-SRCY416).

- Reagents and Materials:
 - Cancer cell lines
 - **DGY-06-116**
 - Lysis buffer with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and electrophoresis apparatus
 - Transfer apparatus and membranes (e.g., PVDF)
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies (e.g., anti-p-SRCY416, anti-total Src, anti-GAPDH or β -actin as a loading control)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate and imaging system

- Procedure:
 - Cells are treated with **DGY-06-116** or a vehicle control for a specified time.
 - Cells are lysed, and the protein concentration of the lysates is determined.
 - Equal amounts of protein from each sample are separated by size using SDS-PAGE.
 - The separated proteins are transferred to a membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-SRCY416).
 - After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
 - The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
 - The intensity of the bands is quantified to determine the relative levels of the target protein. A decrease in the p-SRCY416 signal in **DGY-06-116**-treated cells indicates inhibition of Src signaling.^{[1][8]}

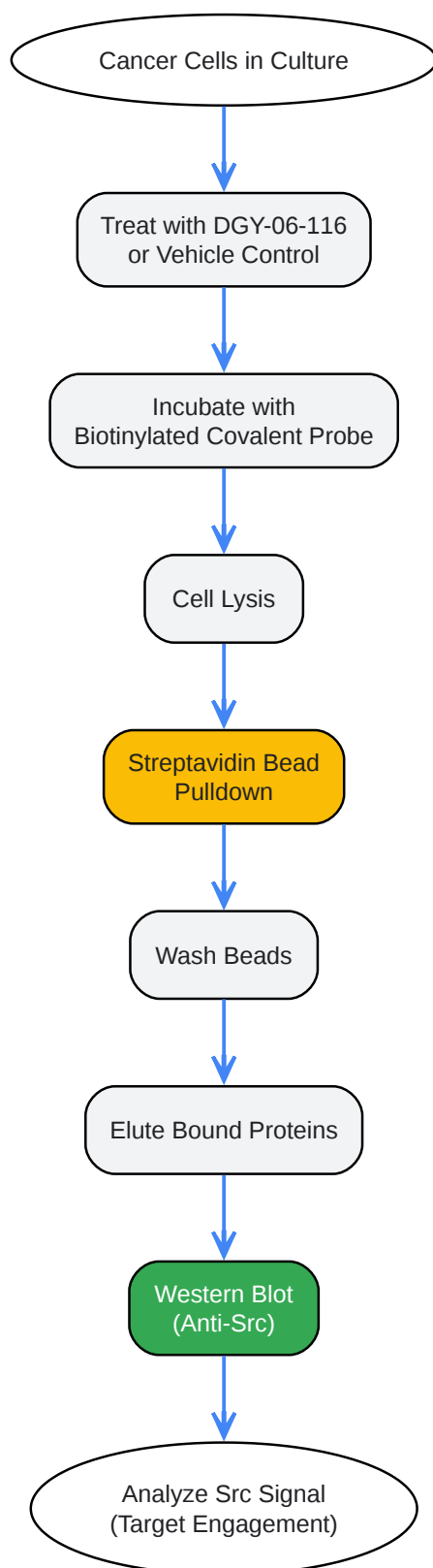
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by **DGY-06-116** and the general workflow for assessing its target engagement.



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Caption: Src signaling pathway and the inhibitory action of **DGY-06-116**.



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Caption: Workflow for assessing **DGY-06-116** target engagement in cells.

Conclusion

DGY-06-116 is a highly potent and selective covalent inhibitor of Src kinase. Its selectivity profile, characterized by strong inhibition of Src and related family kinases with minimal off-target effects on kinases like FGFR1, underscores its potential as a targeted therapeutic agent. The compound effectively inhibits Src signaling in cancer cells, leading to potent anti-proliferative effects. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the further investigation and application of **DGY-06-116**.

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